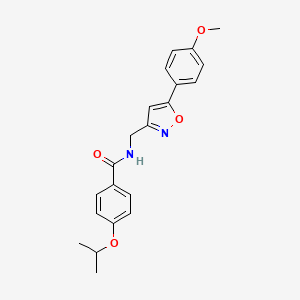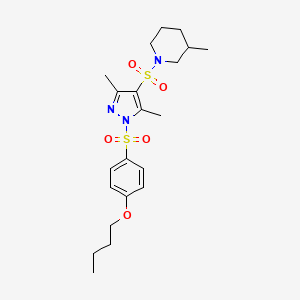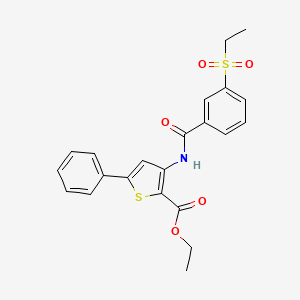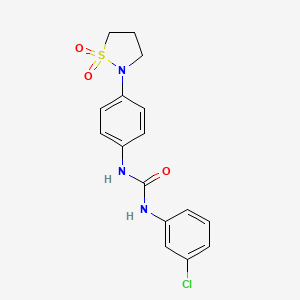![molecular formula C8H15NO B2659673 6-(Methoxymethyl)-1-azaspiro[3.3]heptane CAS No. 2287345-27-9](/img/structure/B2659673.png)
6-(Methoxymethyl)-1-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(Methoxymethyl)-1-azaspiro[3.3]heptane, also known as MMASH, is a spirocyclic compound that has gained attention in recent years due to its potential therapeutic applications. This compound is a member of the spirocyclic class of compounds that have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Antibacterial Applications
- Antibacterial Activity Against Respiratory Pathogens : Research has shown that derivatives of azaspiroheptane compounds, including those related to 6-(Methoxymethyl)-1-azaspiro[3.3]heptane, exhibit potent antibacterial activity against a range of respiratory pathogens, including both gram-positive and gram-negative strains. These compounds have potential as antibacterial drugs for treating respiratory tract infections (Odagiri et al., 2013).
Chemical Synthesis and Drug Design
- Synthesis of Novel Amino Acids : The synthesis of novel amino acids derived from azaspiroheptane has been explored. These amino acids add to the family of sterically constrained amino acids useful in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
- Photoelectron Spectroscopy Studies : Studies involving azaspiroheptanes, such as 1-azaspiro[2.4]hepta-1,4,6-trienes, have contributed to the understanding of homoconjugative interactions in these compounds, which is valuable for further chemical applications (Banert et al., 2002).
Pharmaceutical Research
- Drug Discovery : Compounds like this compound serve as building blocks in drug discovery. Research has focused on synthesizing various derivatives and exploring their potential in pharmaceutical applications, including as inhibitors of certain enzymes or receptors (Guerot et al., 2011).
Miscellaneous Applications
- Insect Repellents : Some azaspiroheptane derivatives, like polyzonimine, have been identified as effective insect repellents. These compounds are isolated from natural sources like millipedes and have shown potential in repelling insects like ants (Smolanoff et al., 1975).
properties
IUPAC Name |
6-(methoxymethyl)-1-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-10-6-7-4-8(5-7)2-3-9-8/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKUQZIAQFCUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2(C1)CCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2659590.png)
![2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2659592.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide](/img/structure/B2659593.png)

![Lithium;4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxylate](/img/structure/B2659596.png)
![Methyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2659598.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2659605.png)

![2-Phenyloxazolo[4,5-b]pyridine](/img/structure/B2659608.png)
![6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2659609.png)
![N-(4-cyanophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659610.png)

